molecular formula C48H28O30Zr6+4 B6416537 Zirconium 1,4-dicarboxybenzene MOF (UiO-66) CAS No. 1072413-89-8

Zirconium 1,4-dicarboxybenzene MOF (UiO-66)

Cat. No.: B6416537
CAS No.: 1072413-89-8
M. Wt: 1632.1 g/mol
InChI Key: HUYKHXIPAICDQE-UHFFFAOYSA-A
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Description

Zirconium 1,4-dicarboxybenzene MOF (UiO-66) is a zirconium-based metal-organic framework first synthesized by researchers at the University of Oslo in 2008 . Its structure consists of inorganic zirconium oxide clusters (Zr₆O₄(OH)₄) connected by 1,4-benzenedicarboxylate (BDC) linkers, forming a face-centered cubic (fcu) topology . Key structural features include:

  • Pore Architecture: Two types of cages—tetrahedral (~8 Å) and octahedral (~11 Å)—interconnected by narrow triangular windows (~6 Å) .
  • Surface Area: Langmuir surface area of ~1187 m²/g and BET surface area ranging from 1000–1600 m²/g .
  • Stability: Exceptional thermal stability (up to 500–540°C), hydrolytic stability (stable in pH 1–11 solutions), and mechanical resilience (withstands pressures up to 10,000 kg/cm²) .

UiO-66’s stability arises from strong Zr–O bonds and the hard acid/base interaction between Zr⁴⁺ and carboxylate ligands . Its defect-tunable structure allows for controlled modification of porosity and functionality, enabling applications in drug delivery, gas separation, catalysis, and environmental remediation .

Properties

IUPAC Name

oxygen(2-);terephthalate;zirconium(4+);tetrahydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6C8H6O4.4H2O.2O.6Zr/c6*9-7(10)5-1-2-6(4-3-5)8(11)12;;;;;;;;;;;;/h6*1-4H,(H,9,10)(H,11,12);4*1H2;;;;;;;;/q;;;;;;;;;;2*-2;6*+4/p-16
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYKHXIPAICDQE-UHFFFAOYSA-A
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H28O30Zr6+4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1632.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Hydrothermal Method

The hydrothermal method remains the most widely used approach for UiO-66 synthesis. As detailed in foundational work, ZrCl<sub>4</sub> (0.227 mmol) and terephthalic acid (H<sub>2</sub>BDC, 0.227 mmol) are dissolved in N,N-dimethylformamide (DMF, 340 mmol) under agitation, then heated at 120°C for 24 hours in a polytetrafluoroethylene reactor. Post-synthesis, the product is washed sequentially with DMF and methanol to remove unreacted ligands and solvent molecules, yielding phase-pure UiO-66 with a Brunauer-Emmett-Teller (BET) surface area exceeding 1,200 m<sup>2</sup>/g. This method’s reproducibility stems from precise control over nucleation kinetics, though the reliance on high-boiling-point solvents like DMF poses challenges for industrial scalability.

High-Concentration Modulated Synthesis

Recent advances employ concentrated precursor solutions (0.2 mol/L ZrCl<sub>4</sub> and H<sub>2</sub>BDC) with hydrobromic acid (HBr) as a modulator. HBr competes with BDC linkers for Zr<sup>4+</sup> coordination sites, slowing nucleation and producing defect-engineered UiO-66 with atypical cuboctahedron morphology. Compared to hydrochloric acid (HCl)-modulated analogs, HBr-derived UiO-66 exhibits a 15% larger BET surface area (1,450 vs. 1,260 m<sup>2</sup>/g) and enhanced thermal stability up to 500°C. This method achieves 85% reaction mass efficiency, significantly reducing solvent waste.

Table 1: Comparison of Hydrothermal Synthesis Parameters

ParameterConventionalHBr-Modulated
ZrCl<sub>4</sub> Concentration0.227 mmol0.2 mol/L
ModulatorNone1.2 eq HBr
Surface Area1,200 m²/g1,450 m²/g
Crystallization Time24 h48 h

Solvent-Free Mechanochemical Synthesis

"Shake ‘n Bake" Mechanochemistry

A solvent-free approach involves ball-milling Zr(NO<sub>3</sub>)<sub>4</sub>·5H<sub>2</sub>O with H<sub>2</sub>BDC and acetic acid (1.0 mL per mmol reagents) at 30 Hz for 15 minutes, followed by aging at 120°C for 24 hours. This method achieves 93% yield with crystallite sizes of 35–50 nm, comparable to solvothermal products. The absence of bulk solvents enables precursor concentrations 10–40 times higher than traditional methods, drastically reducing reaction volumes.

Crystallization Kinetics

In situ X-ray diffraction reveals that UiO-66 nuclei form within 3 hours of milling, with full crystallinity achieved after 24 hours. The acetic acid acts as a coordination modulator, preventing Zr<sub>6</sub> cluster aggregation while maintaining framework connectivity.

Acid-Modulated Defect Engineering

Competitive Coordination Mechanisms

Hydrohalic acids (HCl, HBr, HF) modulate UiO-66 synthesis by competing with BDC for Zr<sup>4+</sup> sites. HBr’s intermediate acidity (pKa ≈ −9) optimally balances deprotonation and coordination, producing materials with 12% mesopores (2–5 nm) alongside microporosity. In contrast, HF’s strong acidity (pKa ≈ 3.17) over-stabilizes Zr clusters, yielding low-defect UiO-66 with reduced surface areas (~1,100 m<sup>2</sup>/g).

Table 2: Effect of Acid Modulators on UiO-66 Properties

ModulatorSurface Area (m²/g)Pore Volume (cm³/g)Defect Density (%)
HCl1,2600.688.2
HBr1,4500.7512.1
HF1,1000.544.5

Thin Film Fabrication for Membrane Applications

UiO-66–NH<sub>2</sub> thin films are fabricated on Matrimid substrates via room-temperature solvothermal synthesis. Pretreating the substrate with 2-aminoterephthalic acid (0.1 M in ethanol) enhances nucleation density, enabling continuous 300 nm-thick films after three synthesis cycles. The membrane exhibits 96.33% rejection of Rose Bengal (1,013 g/mol) in ethanol, with permeance of 0.88 L·m<sup>−2</sup>·h<sup>−1</sup>·bar<sup>−1</sup>.

Green Synthesis Using Deep Eutectic Solvents

Replacing DMF with a choline chloride:glycerol (1:2 molar ratio) deep eutectic solvent (DES) produces UiO-66 nanoparticles (NPs) with 40 nm average diameter, compared to 80 nm for DMF-synthesized NPs. DES-derived UiO-66 shows 18% lower surface area (980 vs. 1,200 m<sup>2</sup>/g) but introduces hydroxyl and carbonyl surface groups, enhancing aqueous-phase adsorption capacity.

Comparative Analysis of Synthesis Methods

Table 3: Key Metrics Across Preparation Methods

MethodYield (%)Surface Area (m²/g)Energy Use (kWh/kg)Scalability
Hydrothermal851,20012.4Moderate
Mechanochemical931,1808.7High
HBr-Modulated881,45015.2Moderate
DES Synthesis789809.1High

Chemical Reactions Analysis

Types of Reactions

Zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) undergoes various chemical reactions, including adsorption, catalysis, and ion exchange. It can adsorb gases and organic molecules due to its high surface area and porosity .

Common Reagents and Conditions

Common reagents used in reactions involving zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) include metal ions, organic solvents, and reducing agents. Reaction conditions typically involve controlled temperatures and pressures to facilitate the desired chemical transformations .

Major Products Formed

The major products formed from reactions involving zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) depend on the specific application. For example, in catalytic reactions, the framework can facilitate the formation of various organic compounds, while in adsorption processes, it can capture and remove contaminants from gases or liquids .

Scientific Research Applications

Adsorption and Separation Technologies

UiO-66 has shown remarkable potential in the adsorption and separation of gases and pollutants due to its high porosity and functionalization capabilities.

Gas Storage and Separation

UiO-66 is effective in capturing gases like carbon dioxide (CO2) and methane (CH4). Its large surface area allows for significant gas storage capacity.

Gas Adsorption Capacity (mmol/g) Reference
CO23.5
CH42.8
H23.0

Removal of Uremic Toxins

Recent studies have highlighted the efficacy of UiO-66 in removing uremic toxins from biological fluids, particularly in patients undergoing dialysis. The modified UiO-66-NH2 variant demonstrated high adsorption efficiency for toxins like hippuric acid.

Toxin Maximum Adsorption (mg/g) Study Reference
Hippuric Acid150
3-Indoleacetic Acid120

Electrochemical Applications

UiO-66 is increasingly utilized in electrochemical sensors due to its excellent conductivity and stability.

Electrochemical Biosensors

The framework serves as a carrier for various biosensors, enhancing sensitivity and specificity in detecting biological markers.

Biosensor Type Target Analyte Sensitivity Improvement
Fluorescent ProbeCysteineIncreased by 50%
Dual Signal ImmunosensorAmyloid BetaEnhanced detection limits
Aptamer-Based SensorVarious BiomarkersImproved response time

Studies have shown that UiO-66-based sensors can detect biomarkers with high sensitivity, making them suitable for medical diagnostics and environmental monitoring .

Catalysis

UiO-66 has been explored as a catalyst support due to its robust structure and ability to facilitate chemical reactions.

Catalytic Reactions

The framework has been used in various catalytic processes, including:

  • Condensation Reactions: UiO-66-PDC-SO3H has been reported to catalyze the synthesis of dicyanomethylene pyridine derivatives effectively .
  • Electrocatalysis: The electrosynthesis of UiO-66 derivatives at room temperature has shown promise for rapid catalytic applications .

Drug Delivery Systems

The biocompatibility and tunable pore sizes of UiO-66 make it an attractive candidate for drug delivery applications.

Controlled Release

Studies indicate that functionalized UiO-66 can encapsulate drugs and release them in a controlled manner, improving therapeutic efficacy while minimizing side effects.

Drug Release Rate (%) Study Reference
Doxorubicin60
Paclitaxel75

Environmental Applications

UiO-66's ability to adsorb pollutants makes it a valuable tool in environmental remediation efforts.

Pollutant Removal

Research has demonstrated that UiO-66 can effectively remove heavy metals and organic pollutants from water sources.

Pollutant Type Removal Efficiency (%) Study Reference
Lead (Pb)95
Methyl Orange90

Mechanism of Action

The mechanism by which zirconium 1,4-dicarboxybenzene metal-organic framework (UiO-66) exerts its effects involves its high surface area and porosity, which allow it to adsorb and interact with various molecules. The zirconium ions in the framework can coordinate with different ligands, facilitating catalytic reactions and ion exchange processes. Additionally, the framework’s stability and chemical resistance enable it to function effectively under various conditions .

Comparison with Similar Compounds

UiO-66-NH₂

  • Structure : Analogous to UiO-66 but with an amine-functionalized BDC linker .
  • Performance : Enhanced enzyme immobilization due to hydrogen bonding with the –NH₂ group . Retains UiO-66’s stability but offers improved drug-loading capacity for pH-responsive anticancer therapies (e.g., doxorubicin delivery) .
  • Applications: Targeted drug delivery, antibacterial nanoplatforms .

UiO-67

  • Structure : Uses a longer 4,4′-biphenyl-dicarboxylate linker, creating larger pores (8.9 Å windows, 15.7 Å cages) .
  • Performance : Reduced thermal and chemical stability compared to UiO-66 due to weaker Zr–linker coordination .
  • Applications : Gas storage (e.g., H₂, CO₂) and catalysis requiring larger pore accessibility .

UiO-66(Hf)

  • Structure: Hafnium replaces zirconium in the metal node .
  • Performance : Higher iodine adsorption capacity (4× improvement over Zr-UiO-66) due to enhanced metal-adsorbate interactions .
  • Applications : Radioactive waste remediation .

Non-Zr MOFs

Fe-BTC (Basolite® F300)

  • Structure: Iron nodes with 1,3,5-benzenetricarboxylate (BTC) linkers .
  • Performance: High catalytic activity for NO/SO₂ adsorption but lower moisture stability than UiO-66 .
  • Applications : Industrial catalysis and gas purification .

HKUST-1 (Cu-BTC)

  • Structure: Copper nodes with BTC linkers, forming a 3D network with 9 Å pores .
  • Performance : Excellent CO₂ and H₂ storage but degrades in humid conditions .
  • Applications : Gas separation membranes and conductive hybrid materials .

MIL-101(Cr)

  • Structure: Chromium nodes with terephthalate linkers, featuring mesoporous cages (29–34 Å) .
  • Performance : Higher surface area (~4000 m²/g) but lower thermal stability (<300°C) .
  • Applications : Large-molecule adsorption and catalysis .

Stability and Functional Comparison

Parameter UiO-66 UiO-67 Fe-BTC HKUST-1 MIL-101
Thermal Stability ≤540°C ≤450°C ≤300°C ≤240°C ≤300°C
Aqueous Stability pH 1–11 pH 1–10 pH >5 Degrades pH 2–10
Surface Area (m²/g) 1000–1600 1200–1400 1500–2000 1500–2200 3000–4000
Key Application Drug delivery Gas storage Catalysis Gas separation Large-molecule adsorption

Research Findings and Industrial Relevance

  • Defect Engineering : UiO-66’s defect density can be modulated using acids (e.g., HBr) during synthesis to enhance porosity (up to 20% improvement in surface area) .
  • Environmental Remediation : UiO-66 removes EDTA-complexed heavy metals (e.g., Pb²⁺, Cd²⁺) with >90% efficiency via strong Zr–O–metal interactions .
  • Membrane Technology: UiO-66-incorporated cellulose acetate membranes show 30% higher salt rejection in desalination compared to pristine membranes .

In contrast, Fe-BTC and MIL-101 are less viable for water-based applications due to hydrolytic instability, while HKUST-1’s moisture sensitivity limits its use in humid environments .

Biological Activity

Zirconium 1,4-dicarboxybenzene metal-organic framework (MOF), commonly known as UiO-66, has garnered significant attention in recent years due to its unique structural properties and diverse biological applications. This article provides an overview of the biological activity of UiO-66, focusing on its use in drug delivery systems, biosensing applications, and enzyme immobilization.

Structure and Properties of UiO-66

UiO-66 is characterized by its high surface area, tunable pore sizes, and chemical stability. Its framework consists of zirconium oxide clusters linked by 1,4-dicarboxybenzene ligands, which allows for functionalization and modification to enhance its biological activity. The ability to encapsulate various therapeutic agents makes UiO-66 an attractive candidate for drug delivery systems.

Drug Delivery Applications

Recent studies have demonstrated the efficacy of UiO-66 as a drug carrier:

  • Letrozole Delivery : A study reported that UiO-66 loaded with letrozole exhibited a significantly slower release profile compared to free letrozole. After 72 hours, only 57.55% of the drug was released from UiO-66 compared to 99.99% from the free form. Furthermore, this formulation increased cytotoxic effects on MCF-7 breast cancer cells, enhancing apoptosis rates and reducing cell migration .
ParameterFree LetrozoleUiO-66 Loaded Letrozole
Drug Release after 72 hours99.99%57.55%
CytotoxicityBaselineIncreased
Apoptosis RateBaselineHigher
Cell MigrationBaselineReduced

Biosensing Applications

UiO-66 has also been employed in electrochemical biosensors due to its excellent adsorption capacity and signal response:

  • Electrochemical Biosensors : Research indicates that UiO-66 can serve as a carrier for enzymes and antibodies in biosensors, enhancing sensitivity and specificity. For instance, a biosensor using UiO-66 detected Staphylococcus aureus with a low detection limit of 3 cfu/ml . Additionally, modifications such as proline incorporation have been shown to improve enzyme catalytic activity when immobilized on UiO-66 .

Enzyme Immobilization

The biocompatibility of UiO-66 makes it suitable for enzyme immobilization:

  • Enzyme-MOF Combinations : Studies have explored various enzyme-MOF combinations for applications in biocatalysis and medical diagnostics. For example, the immobilization of glucose oxidase on UiO-66 has been evaluated for its application in electrochemical biosensors and biofuel cells . The stability and performance of these enzyme systems are significantly enhanced by the properties of the MOF.

Antibacterial Activity

Recent findings highlight the antibacterial properties of UiO-66 composites:

  • Antibacterial Effects : Composites such as Car@UiO-66 have demonstrated effective antibacterial activity against pathogens like Candida albicans and Escherichia coli. This property opens avenues for utilizing UiO-66 in biomedical applications aimed at infection control .

Q & A

Q. What synthesis parameters critically influence the crystallinity and surface area of UiO-66?

UiO-66 is typically synthesized via hydrothermal methods using zirconium chloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (BDC) in dimethylformamide (DMF). Key parameters include:

  • Molar ratios : A 1:1 molar ratio of ZrCl₄ to BDC yields optimal crystallinity .
  • Temperature : Synthesis at 120°C produces octahedral crystals with high surface area (~1,100–1,600 m²/g), while higher temperatures (e.g., 140°C) may alter morphology .
  • Modulators : Acetic acid or water addition controls defect density and pore structure . Characterization via XRD, SEM, and N₂ adsorption confirms crystallinity and surface properties .

Q. How does UiO-66’s structure confer exceptional chemical and thermal stability?

UiO-66’s stability arises from its Zr₆O₄(OH)₄ octahedral clusters connected by 12 BDC linkers, forming a cubic close-packed framework. The high oxidation state of Zr(IV) and strong Zr–O bonds (hard acid-base interactions) resist hydrolysis and thermal degradation up to 400°C . This stability enables applications in harsh environments (e.g., aqueous media, acidic conditions) .

Q. What analytical techniques are essential for validating UiO-66’s structural integrity?

Core methods include:

  • XRD : Confirms cubic crystal structure and phase purity .
  • SEM/TEM : Visualizes morphology (e.g., octahedral crystals, amorphous microcrystals) .
  • BET analysis : Measures surface area (1,000–1,600 m²/g) and pore size distribution (0.8–1.1 nm) .
  • TGA : Assesses thermal stability and linker decomposition thresholds .

Q. What are the primary applications of UiO-66 in environmental remediation?

UiO-66 excels in:

  • Heavy metal adsorption : Chelation of EDTA-complexed metals (e.g., Cr, As) via Zr–OH sites .
  • Organic pollutant removal : Adsorbs dyes (e.g., methylene blue) through π–π interactions and hydrogen bonding .
  • Gas capture : CO₂ adsorption (~2.5 mmol/g at 1 bar) via Lewis acid-base interactions .

Advanced Research Questions

Q. How can defect engineering enhance UiO-66’s catalytic performance?

Controlled defect creation (e.g., missing linkers) generates under-coordinated Zr sites (Zr–OH–Zr), which act as Lewis acid catalysts. Strategies include:

  • Modulator-assisted synthesis : Acetic acid reduces linker density, increasing defect concentration .
  • Post-synthetic etching : Partial linker removal exposes active sites for reactions like alcohol dehydrogenation or CO₂ fixation . Defect quantification via IR spectroscopy and NH₃-TPD confirms site density and acidity .

Q. What functionalization strategies optimize UiO-66 for targeted pollutant adsorption?

Functionalization enhances selectivity and capacity:

  • Amino groups (–NH₂) : Improve heavy metal adsorption via chelation (e.g., Cr(VI) uptake increases by 40% vs. pristine UiO-66) .
  • Metal doping (Fe, Cu) : Introduces redox-active sites for photocatalytic degradation of organic pollutants .
  • Hybrid composites : Integration with plasmonic nanoparticles (e.g., Pdop@UiO-66) accelerates dye degradation via enhanced charge transfer .

Q. What mechanistic insights explain UiO-66’s adsorption kinetics for complex pollutants?

Adsorption mechanisms depend on pollutant chemistry:

  • Heavy metals : EDTA-complexed metals bind to defective Zr–OH sites, with kinetics fitting pseudo-second-order models .
  • Dyes : Adsorption follows Langmuir isotherms, driven by electrostatic interactions and pore filling .
  • Gases : CO₂ uptake correlates with quadrupole moment and pore size, modeled via Grand Canonical Monte Carlo simulations .

Q. How do synthesis conditions affect micro-/mesopore coexistence in UiO-66?

Pore hierarchy is tuned via:

  • Solvent selection : DMF favors micropores, while mixed solvents (e.g., DMF/water) create mesopores .
  • Modulators : Trifluoroacetic acid induces mesoporosity by disrupting crystal growth .
  • Temperature : Higher synthesis temperatures (≥140°C) reduce micropore volume .

Q. What computational methods model UiO-66’s adsorption behavior?

Key approaches include:

  • Density Functional Theory (DFT) : Predicts binding energies of pollutants (e.g., As(III)) at Zr–OH sites .
  • Molecular Dynamics (MD) : Simulates diffusion pathways of gases (e.g., CO₂) within pores .
  • Machine Learning : Optimizes synthesis parameters for target surface areas .

Q. How does UiO-66 integrate with hybrid materials for advanced sensing applications?

UiO-66 serves as a scaffold for hybrid systems:

  • Porphyrin-MOF composites : Pt-TCPP@UiO-66 enables nitric oxide sensing via luminescence quenching, with MOF preventing dye aggregation .
  • Core-shell structures : Pdop@UiO-66 enhances plasmonic activity for real-time pollutant monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Zirconium 1,4-dicarboxybenzene MOF (UiO-66)
Reactant of Route 2
Zirconium 1,4-dicarboxybenzene MOF (UiO-66)

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